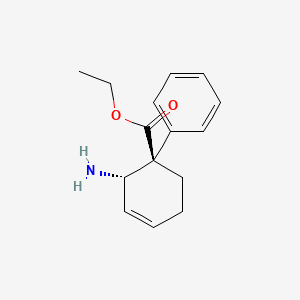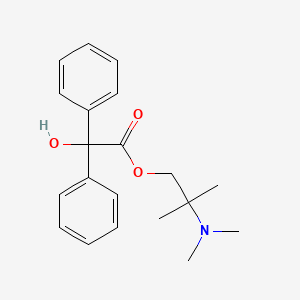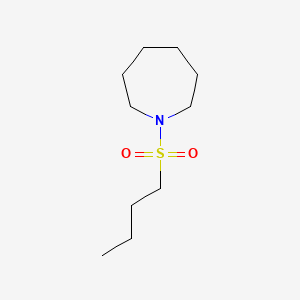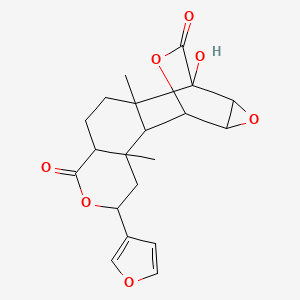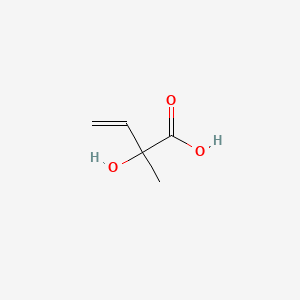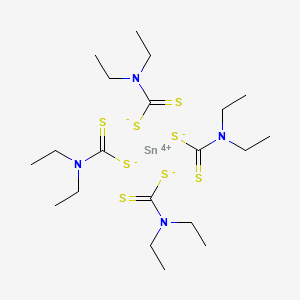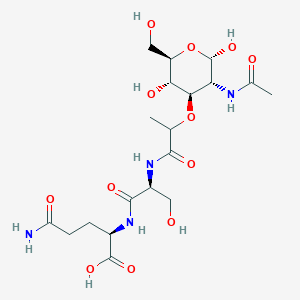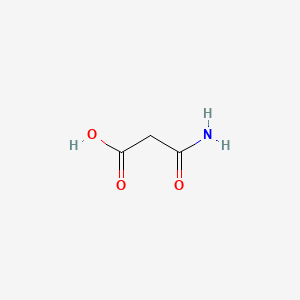
3-Amino-3-oxopropanoic acid
概要
説明
Synthesis Analysis
3-Amino-3-oxopropanoic acid can be synthesized through several chemical pathways. A notable method involves the conversion from 4-acetoxyazetidin-2-one through a series of steps including ozonolysis, yielding 3-amino-4-oxopropanoic acid hydrochloride, which is a stable cyclic form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997). Another synthesis pathway is described for 3-aminonocardicinic acid (3-ANA), showcasing the versatility and reactivity of similar compounds (Hatanaka, Noguchi, & Ishimaru, 1982).
Molecular Structure Analysis
The molecular structure of 3-Amino-3-oxopropanoic acid is characterized by its α-amino acid backbone, which allows for a variety of chemical interactions and reactions. This structure is pivotal in its reactivity and utility as a chemical intermediate. Studies on related compounds, such as conformationally constrained tryptophan analogs, highlight the importance of molecular structure in determining chemical properties and reactivity (Donati et al., 1996).
Chemical Reactions and Properties
3-Amino-3-oxopropanoic acid undergoes various chemical reactions, showcasing its versatility as an intermediate. For example, its conversion to cyclic stabilized forms demonstrates its reactivity and the potential for creating structurally diverse derivatives (Cheung & Shoolingin‐Jordan, 1997). Additionally, the synthesis of derivatives, such as 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, further illustrates its utility in peptide synthesis and the creation of glycopeptide mimics (Carrasco et al., 2006).
科学的研究の応用
Field
This application falls under the field of Pharmaceutical Sciences .
Application
3-Amino-3-oxopropanoic acid has been utilized in drug development and enzyme engineering . It plays a role in the regulation of energy and amino acid metabolism, and has been linked to the control of insulin sensitivity, protein synthesis, and neurotransmitter release .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of these applications were not specified in the source .
Antiviral Research
Field
This application is in the field of Antiviral Research .
Application
3-Amino-3-oxopropanoic acid has been used in the design and synthesis of β-amido boronic acids as SARS-CoV-2 Mpro inhibitors .
Method
In this work, a focused library of β-amido boronic acids was designed and synthesized by virtual screening . All of them were biophysically tested by microscale thermophoresis .
Results
The compounds displayed Mpro protease inhibitory activity, as demonstrated by performing enzymatic assays . This study could pave the way for the design of new drugs potentially useful for the treatment of SARS-CoV-2 viral infection .
Structural Modification of Natural Products
Field
This application is in the field of Medicinal and Pharmaceutical Chemistry .
Application
Amino acids, including 3-Amino-3-oxopropanoic acid, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of these applications were not specified in the source .
Drug Discovery
Field
This application is in the field of Drug Discovery .
Application
3-Amino-3-oxopropanoic acid is used in drug discovery . It is used in the development of new drugs and the structural modification of existing ones .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of these applications were not specified in the source .
Pharmacology
Field
This application is in the field of Pharmacology .
Application
3-Amino-3-oxopropanoic acid is used in pharmacology . It is used in the development of new drugs and the structural modification of existing ones .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of these applications were not specified in the source .
Structural Modification of Natural Products
Field
This application is in the field of Medicinal and Pharmaceutical Chemistry .
Application
Amino acids, including 3-Amino-3-oxopropanoic acid, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of these applications were not specified in the source .
Safety And Hazards
The safety information available indicates that 3-Amino-3-oxopropanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-amino-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJMROBVSBIBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178002 | |
| Record name | Malonamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-oxopropanoic acid | |
CAS RN |
2345-56-4 | |
| Record name | 3-Amino-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-3-Oxopropanoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Malonamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malonamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malonamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALONAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30H7L7X07N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




